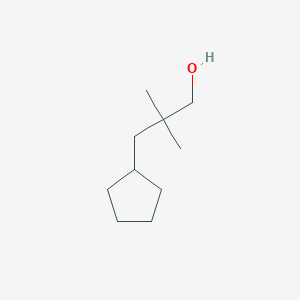

3-Cyclopentyl-2,2-dimethylpropan-1-ol

Description

Properties

IUPAC Name |

3-cyclopentyl-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,8-11)7-9-5-3-4-6-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZZHJQEPCQWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Grignard Reaction of 1-Cyclopentyl-2,2-dimethylpropan-1-one

A common laboratory and industrial route to 3-Cyclopentyl-2,2-dimethylpropan-1-ol involves the nucleophilic addition of cyclopentylmagnesium bromide (a Grignard reagent) to 2,2-dimethylpropanal or its ketone analog, 1-cyclopentyl-2,2-dimethylpropan-1-one. This approach is well-documented for related compounds and is adaptable for this target alcohol.

-

$$

\text{CyclopentylMgBr} + \text{2,2-dimethylpropanal} \rightarrow \text{this compound}

$$ -

- An inert atmosphere (nitrogen or argon) is maintained to prevent moisture or oxygen interference.

- Low temperatures (typically 0 to -20°C) are employed to control the reactivity and avoid side reactions.

- The reaction mixture is stirred until completion, followed by aqueous acidic work-up to protonate the alkoxide intermediate and isolate the alcohol.

-

- The crude product is purified by distillation or recrystallization to achieve high purity.

- Industrial processes may include additional chromatographic steps or solvent extraction for enhanced purity.

This method leverages the high nucleophilicity of the Grignard reagent to form the tertiary alcohol efficiently and is scalable for industrial production.

Catalytic Hydrogenation of 2,2-Dimethylpropane-1,3-diol Derivatives

Another preparative route involves the hydrogenation of diol intermediates derived from formaldehyde and isobutyraldehyde condensation.

-

- Isobutyraldehyde and formaldehyde are reacted in the presence of tertiary amine catalysts (e.g., tri-n-propylamine) to form 2,2-dimethylpropane-1,3-diol intermediates.

- The reaction proceeds exothermically at temperatures between 20°C and 130°C, preferably 80-95°C.

- The resulting diol mixture undergoes catalytic hydrogenation under controlled pressure and temperature to reduce aldehyde functionalities to the corresponding alcohols.

- Subsequent distillation and purification steps remove amine catalysts and by-products, yielding pure diol compounds.

-

- While this method primarily yields 2,2-dimethylpropane-1,3-diol, analogous hydrogenation strategies can be adapted for synthesizing 3-cyclopentyl-substituted alcohols by modifying the aldehyde starting materials to include cyclopentyl groups.

-

- This process is industrially viable due to the use of inexpensive starting materials and straightforward purification.

- The method achieves high purity products with minimal basic impurities (<5 ppm nitrogen).

| Parameter | Details |

|---|---|

| Catalyst | Tertiary amines (e.g., tri-n-propylamine) |

| Temperature | 20–130°C (optimal 80–95°C) |

| Pressure | Atmospheric to 1 MPa |

| Reaction Time | 0.1–8 hours (optimal 0.5–4 h) |

| Purification | Distillation with fractionating columns (40–120 theoretical plates) |

This method is described in detail in patent literature, highlighting its reliability and scalability.

Multi-Step Synthesis via Intermediate Formation for Related Compounds

In the context of structurally related compounds such as glycopyrronium bromide, advanced synthetic routes involve the preparation of intermediates bearing cyclopentyl and tertiary alcohol groups.

-

- The formation of 1-methylpyrrolidin-3-yl-2-cyclopentyl-2-hydroxy-2-phenylacetate salts involves organic solvent/water mixtures and precise temperature control.

- Organic solvents used include polar aprotic solvents such as acetone, ethanol, methanol, or mixtures thereof.

- The intermediate salts are isolated by filtration at controlled temperatures (10–30°C) to maximize purity.

Implications for Target Compound:

- Although this process is specific to glycopyrronium bromide intermediates, the methodology of controlling solvent systems, temperature, and purification can inform the preparation of this compound derivatives, especially in pharmaceutical contexts.

| Step | Conditions |

|---|---|

| Organic Solvent | Acetone, methanol, ethanol, isopropanol |

| Temperature for Salt Formation | Reflux followed by cooling to 10–30°C |

| Filtration Temperature | 15–25°C preferred for purity enhancement |

This approach emphasizes the importance of solvent choice and temperature control in achieving high-purity intermediates relevant to cyclopentyl tertiary alcohol chemistry.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Purification Techniques | Scale | Notes |

|---|---|---|---|---|---|

| Grignard Reaction | Cyclopentylmagnesium bromide + 2,2-dimethylpropanal | Inert atmosphere, 0 to -20°C | Distillation, recrystallization | Lab & Industrial | Direct formation of tertiary alcohol |

| Catalytic Hydrogenation | Isobutyraldehyde + Formaldehyde (to diol) | 20–130°C, tertiary amine catalyst | Fractional distillation | Industrial | Adaptable for cyclopentyl-substituted alcohols |

| Intermediate Salt Formation | 1-methylpyrrolidin-3-yl-2-cyclopentyl-2-hydroxy-2-phenylacetate + 5-nitroisophthalic acid | Reflux in organic solvent/water, 10–30°C filtration | Filtration | Pharmaceutical scale | Solvent and temperature critical for purity |

Research Findings and Notes

- The Grignard approach remains the most straightforward and widely applicable method for synthesizing this compound, offering good yields and scalability.

- Hydrogenation of aldehyde-derived diols provides an alternative industrial method, especially when starting from simpler aldehydes and formaldehyde, with careful catalyst and purification management.

- Advanced pharmaceutical syntheses involving cyclopentyl tertiary alcohol motifs highlight the need for precise solvent and temperature control to achieve high purity, suggesting similar considerations for the target compound.

- Purification by distillation and recrystallization is essential to remove catalyst residues and side products, ensuring the chemical and enantiomeric purity required for specialized applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halides, ethers

Scientific Research Applications

3-Cyclopentyl-2,2-dimethylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Cyclopentyl vs. Smaller Substituents: The cyclopentyl group’s bulk and hydrophobicity may increase boiling points and reduce water solubility compared to smaller substituents like methoxy or amino groups.

Biological Activity

3-Cyclopentyl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula . It features a cyclopentyl group attached to a 2,2-dimethylpropan-1-ol backbone, which influences its chemical properties and potential biological activities. This compound is synthesized through the reaction of cyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions, often in an inert atmosphere to prevent moisture interference.

The compound can undergo various chemical reactions, including oxidation to form ketones or carboxylic acids, reduction to yield alcohols or alkanes, and nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to observed effects in biological systems. The precise molecular targets and pathways are context-dependent and require further investigation to elucidate fully.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound. For instance, it has been investigated for its role as a building block in organic synthesis and its potential interactions with various biomolecules. Its unique structure may confer specific biological properties that are beneficial in medicinal chemistry .

Case Studies

- Pharmaceutical Applications : Research indicates that this compound may serve as a precursor in the synthesis of pharmaceutical compounds. Its utility in the synthesis of chiral amines highlights its importance in drug development, particularly for conditions like Alzheimer's disease .

- Enzyme Interaction Studies : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes relevant to inflammatory pathways. However, detailed kinetic studies are necessary to confirm these effects and understand the underlying mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Cyclohexyl-2,2-dimethylpropan-1-ol | Cyclohexane instead of cyclopentane | Different odor profile; varied biological activity |

| 2-Methylcyclohexanol | Cyclohexanol derivative | Lower boiling point; different reactivity |

| Cyclopentylmethanol | Simple alcohol with cyclopentyl group | Basic structure; limited biological activity |

This table illustrates how structural variations can influence the biological properties and applications of related compounds.

Q & A

Q. Table 1: Representative Reaction Conditions

| Substrate | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Bromophenol | 3-Bromo-2,2-dimethylpropan-1-ol | DMF | 83% | |

| 2-Bromo-4-methylphenol | 3-Bromo-2,2-dimethylpropan-1-ol | DMF | 96% |

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Chromatography : Use HPLC or GC-MS with polar columns (e.g., C18) to separate isomers or byproducts .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₂₀O) and isotopic patterns.

Advanced: How does steric hindrance from the cyclopentyl group influence derivatization or catalytic reactions?

Methodological Answer:

The cyclopentyl group introduces steric bulk, which can:

- Limit regioselectivity : In etherification, bulky substituents favor para-substitution in aryl reactions .

- Modify reaction kinetics : Slower reaction rates observed in SN2 pathways due to hindered nucleophilic attack .

- Impact catalytic efficiency : Transition metal catalysts (e.g., Pd) may require larger ligand frameworks to accommodate steric effects .

Experimental Design Tip : Compare reaction outcomes with less hindered analogs (e.g., 3-methylpropan-1-ol) to isolate steric effects .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts .

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through coupling correlations .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Case Study : In 3-(2-bromophenoxy)-2,2-dimethylpropan-1-ol synthesis, conflicting NOESY data were resolved by crystallography, confirming the ether linkage .

Advanced: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation/skin contact .

- Storage : Store in cool (<25°C), ventilated areas away from oxidizers; use amber glass to prevent light degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Regulatory Reference : Follow IFRA standards for analogous alcohols (e.g., ≤1% in fragrances) to guide toxicity thresholds .

Advanced: How can computational modeling predict the environmental adsorption behavior of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with indoor surfaces (e.g., SiO₂, cellulose) to assess adsorption kinetics .

- QSPR Models : Relate logP (octanol-water coefficient) to bioaccumulation potential .

- Environmental Fate Studies : Use GC-MS to track degradation products in simulated aqueous/organic phases .

Example : MD simulations of analogous alcohols showed preferential adsorption on hydrophobic surfaces, guiding lab-scale stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.